REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[C:9]([F:16])[CH:10]=3)[C:5]([CH:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)(O)[C:4]=2[CH:3]=1.S(C1C=CC=CC=1C(OC(=O)C1C=CC=CC=1S(O)(=O)=O)=O)(O)(=O)=O.C(O)(=O)CC>>[F:1][C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[C:9]([F:16])[CH:10]=3)[C:5](=[C:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2C(C3=CC=C(C=C3SC2C=C1)F)(O)C1CCN(CC1)C
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
above is heated with 2.8 g
|
Type
|
CUSTOM
|
Details
|
The product is isolated by the usual procedure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(C3=CC=C(C=C3SC2C=C1)F)=C1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |